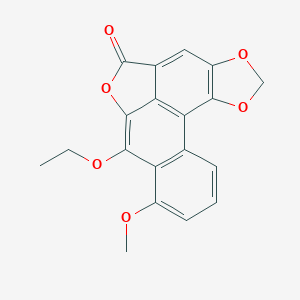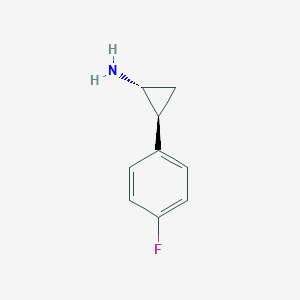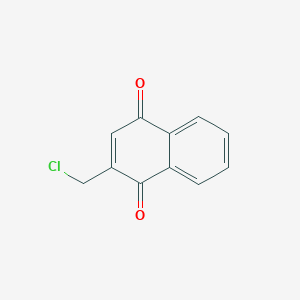
2-氯甲基-1,4-萘醌
描述
2-Chloromethyl-1,4-naphthoquinone is a chemical compound derived from naphthalene. It is characterized by the presence of a chloromethyl group attached to the 1,4-naphthoquinone structure. This compound is known for its reactivity and has been studied for various applications in scientific research and industry.
科学研究应用
2-Chloromethyl-1,4-naphthoquinone has been widely used in scientific research due to its unique properties:
作用机制
Target of Action
2-Chloromethyl-1,4-naphthoquinone, also known as 2-(chloromethyl)naphthalene-1,4-dione, is a derivative of 1,4-naphthoquinone 1,4-naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .
Mode of Action
It’s known that 1,4-naphthoquinones can be reductively activated via the mitochondrial respiratory chain . This reduction leads to the generation of an alkylating species, which can interact with DNA, RNA, and proteins .
Biochemical Pathways
1,4-naphthoquinones are known to interact with various intracellular molecular targets and mechanisms . They can also be involved in the oxidative stress response, which can lead to various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar naphthoquinones have been studied . These studies suggest that the pharmacokinetic properties of these compounds may influence their in vivo antimalarial activity .
Result of Action
1,4-naphthoquinones have been found to exhibit various biological properties, including cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective effects . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
准备方法
The synthesis of 2-Chloromethyl-1,4-naphthoquinone typically involves the chlorination of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative .
化学反应分析
2-Chloromethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The quinone structure allows for redox reactions, where the compound can be reduced to the corresponding hydroquinone or oxidized to form higher oxidation state products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex ring structures.
相似化合物的比较
2-Chloromethyl-1,4-naphthoquinone can be compared with other naphthoquinone derivatives such as:
2-Methyl-1,4-naphthoquinone: Known for its use in vitamin K synthesis.
2-Hydroxy-1,4-naphthoquinone: Commonly found in natural dyes like henna.
2-Bromo-1,4-naphthoquinone: Exhibits strong antimicrobial activity.
The uniqueness of 2-Chloromethyl-1,4-naphthoquinone lies in its chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
属性
IUPAC Name |
2-(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNDBUOCWAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195642 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43027-41-4 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the rationale behind synthesizing 2-chloromethyl-1,4-naphthoquinone derivatives as potential anticancer agents?
A1: The research paper focuses on a series of compounds designed as "bioreductive alkylating agents" []. While 2-chloromethyl-1,4-naphthoquinone itself is not specifically mentioned as active, the general mechanism likely involves these steps:
Q2: How does the structure of 2-chloromethyl-1,4-naphthoquinone relate to its potential antitumor activity?
A2: The paper highlights the structure-activity relationship (SAR) by comparing various naphthoquinone derivatives []. While 2-chloromethyl-1,4-naphthoquinone is mentioned as inactive, other substitutions on the naphthoquinone core showed significant differences in activity against Sarcoma 180 tumor cells. This suggests that:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




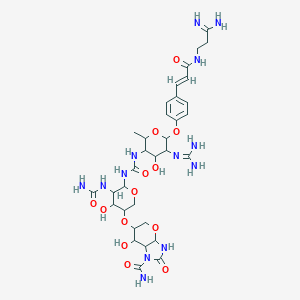
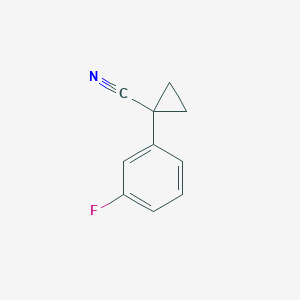
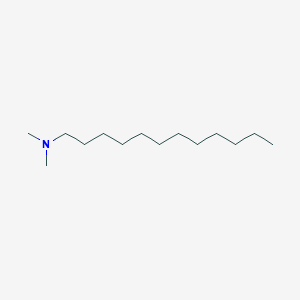
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
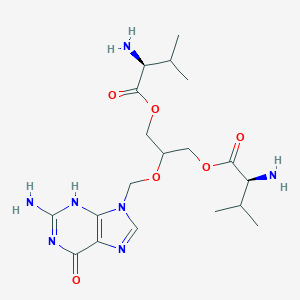
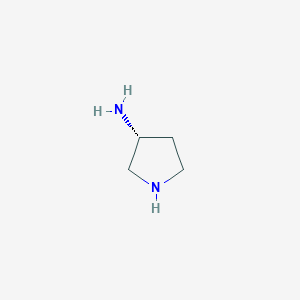
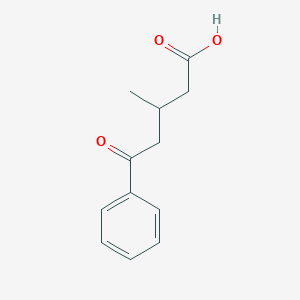
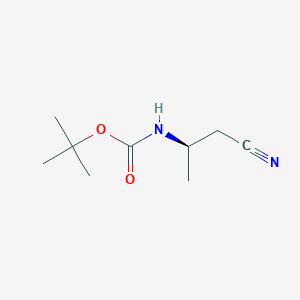
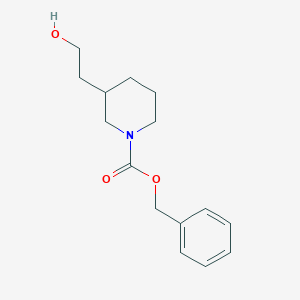
![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)
